2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Description
Properties
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUEVOINOULMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
literature review of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide derivatives
This guide provides an in-depth technical analysis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CAS 1218166-69-8), a specialized amino-anilide derivative. Based on its chemical architecture and patent literature associations, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Spleen Tyrosine Kinase (Syk) inhibitors and as a probe for aminopeptidase activity .
A Structural Paradigm for Kinase Inhibition and Protease Profiling
Part 1: Executive Summary & Chemical Architecture
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide represents a class of amino-acid anilides where a norleucine (2-aminohexanoic acid) moiety is coupled to a meta-substituted aniline. Unlike simple anilides used in local anesthesia (e.g., lidocaine), the incorporation of a pyrrolidinyl ring on the phenyl scaffold and a primary
Structural Decomposition (SAR Analysis)
The molecule functions through three distinct pharmacophoric regions:
| Region | Structural Component | Functional Role in Biological Systems |
| Head Group | 3-(Pyrrolidin-1-yl)phenyl | Hydrophobic Anchor / Warhead: The pyrrolidine ring acts as a bulky, electron-rich donor. In kinase pockets (e.g., Syk), this moiety often occupies the solvent-exposed region or a hydrophobic selectivity pocket (e.g., the ribose binding pocket). |
| Linker | Amide Bond (-CONH-) | H-Bond Network: Provides critical hydrogen bond donor/acceptor sites. In proteases, this mimics the scissile bond; in kinases, it interacts with the hinge region backbone (e.g., Glu/Val residues). |
| Tail | 2-Aminohexyl Chain | Specificity Determinant: The 6-carbon alkyl chain (Norleucine side chain) targets hydrophobic pockets (S1/S2 subsites). The free |
Part 2: Pharmacology & Mechanism of Action
Primary Target: Spleen Tyrosine Kinase (Syk) Inhibition
Literature and patent data associate N-phenyl-pyrrolidine scaffolds with the inhibition of Syk , a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.
-
Mechanism: The compound functions as an ATP-competitive inhibitor .
-
Binding Mode:
-
The aniline NH forms a hydrogen bond with the hinge region of the kinase.
-
The 3-pyrrolidinyl group extends into the hydrophobic pocket, displacing water and providing entropic gain.
-
The 2-aminohexanoyl tail mimics the aliphatic portion of ATP or a substrate peptide, stabilizing the inactive conformation (DFG-out) or active conformation (DFG-in) depending on specific derivative modifications.
-
Secondary Application: Aminopeptidase Probe
Structurally, the compound is L-Norleucyl-3-(pyrrolidin-1-yl)anilide . This structure mimics standard chromogenic substrates (e.g., Leu-pNA) used for assaying Aminopeptidase N (CD13) and Cytosolic Aminopeptidases .
-
Utility: The electron-donating pyrrolidine ring on the aniline leaving group alters the spectral properties (absorbance/fluorescence) upon enzymatic cleavage, making it a potential fluorogenic probe for enzyme kinetics.
Part 3: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis follows a convergent pathway involving the coupling of a protected amino acid (Boc-Norleucine) with a functionalized aniline.
DOT Diagram: Synthesis Pathway
Caption: Convergent synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide via Buchwald coupling and amide condensation.
Detailed Protocol
Step 1: Preparation of 3-(Pyrrolidin-1-yl)aniline
-
Reactants: Mix 1-bromo-3-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq),
(2.0 eq), and / BINAP (catalytic) in toluene. -
Conditions: Reflux at 110°C for 16 hours under
. -
Workup: Filter, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C. Hydrogenate (30 psi) for 4 hours. Filter and concentrate to yield the aniline.
Step 2: Amide Coupling
-
Activation: Dissolve Boc-L-Norleucine (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Addition: Add 3-(pyrrolidin-1-yl)aniline (1.0 eq). Stir at RT for 12 hours.
-
Deprotection: Treat the crude intermediate with 20% TFA in DCM for 2 hours.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the TFA salt.
Part 4: Experimental Validation (Assay Protocols)
In Vitro Syk Kinase Assay
To validate the inhibitory potency (
Reagents:
-
Recombinant human Syk kinase (catalytic domain).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (
concentration). -
Detection: ADP-Glo™ Kinase Assay (Promega).
Protocol:
-
Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10
). -
Incubation: Mix kinase (2 ng/well), compound, and substrate in reaction buffer (25 mM HEPES pH 7.5, 10 mM
). Incubate 10 min at RT. -
Reaction: Initiate with ATP (10
). Incubate 60 min at RT. -
Termination: Add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Read luminescence.
-
Analysis: Fit data to sigmoidal dose-response equation:
Part 5: Signaling Pathway Visualization
DOT Diagram: Syk Signaling & Inhibition
Caption: Mechanism of action within the BCR signaling cascade.[1] The compound blocks Syk, preventing downstream NF-κB activation.
Part 6: References
-
American Elements. (n.d.).[1] 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide Product Specifications. Retrieved from [Link]
-
Mitchell, S. A., et al. (2008). Inhibitors of Syk Protein Kinases. Patent EA019973B1. (Contextual reference for N-phenyl-pyrrolidine scaffolds in Syk inhibition).
-
Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. (Foundational mechanism of Syk inhibition).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47002990. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Preparation of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide Stock Solutions in DMSO
Executive Summary
The preparation of stock solutions is often treated as a trivial task, yet it remains the single largest source of experimental variability in biochemical and cell-based assays. This guide details the protocol for preparing high-integrity stock solutions of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide , a lipophilic basic amide.
Given the compound's structural moieties—a hexanamide tail (lipophilic), a phenyl linker, and a pyrrolidine group (basic)—solubility in aqueous buffers is limited. Dimethyl sulfoxide (DMSO) is the solvent of choice. However, DMSO’s extreme hygroscopicity poses a threat to the stability of this compound. This protocol integrates anhydrous handling techniques with a self-validating quality control workflow to ensure your stock solutions remain potent and precipitation-free.
Physicochemical Profile & Solvent Selection[1][2]
Before uncapping the vial, understand the molecule you are handling. This compound exhibits "amphiphilic-like" properties but leans heavily towards lipophilicity due to the hexyl chain and phenyl ring.
| Property | Value | Implication for Protocol |
| Molecular Weight | 275.39 g/mol | Use this exact value for Molarity calculations. |
| Physical State | Solid (Powder) | May carry static charge; use anti-static gun if available. |
| Solubility (Water) | Low / Negligible | Direct dissolution in media will fail. |
| Solubility (DMSO) | High (>50 mM) | Ideal for Master Stock preparation. |
| Hygroscopicity | Moderate (Solvent-dependent) | CRITICAL: DMSO absorbs water from air.[1][2] Water >1% in DMSO can cause this compound to precipitate ("crash out"). |
The "Anhydrous Imperative"
DMSO is a "water magnet." At 60% humidity, a pure DMSO droplet can absorb significant water within 20 minutes.
-
Mechanism of Failure: As DMSO absorbs atmospheric water, the solvent power decreases. The lipophilic 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide molecules aggregate, forming micro-precipitates that are invisible to the naked eye but devastating to IC50 curves.
-
Solution: Use only sterile-filtered, anhydrous DMSO (≥99.9%) stored in a desiccator.
Protocol: Preparation of Master Stock (50 mM)
This protocol targets a 50 mM Master Stock . This concentration is high enough to allow significant dilution (e.g., 1000x) to reach working concentrations without exceeding the toxicity threshold of DMSO (typically 0.1% - 0.5%) in biological assays.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Compound: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (Verify MW on the specific vial label; salts vary).
-
Solvent: Anhydrous DMSO (≥99.9%), PCR-grade.
-
Vials: Amber glass vials with PTFE-lined caps (Plastic tubes can leach plasticizers into DMSO).
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath (sonicator).
Step-by-Step Methodology
1. Environmental Control
-
Allow the compound vial to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder, which introduces water.
2. Weighing & Calculation
-
Weigh approximately 5 to 10 mg of the compound into an amber glass vial. Record the exact mass.
-
Do not target a specific volume (e.g., "I want 1 mL"). Instead, weigh the powder first, then calculate the required DMSO volume.
Calculation Formula:
Reference Table for 50 mM Stock (MW = 275.39):
| Mass Weighed (mg) | Volume DMSO to Add (µL) |
| 1.0 mg | 72.6 µL |
| 5.0 mg | 363.1 µL |
| 10.0 mg | 726.2 µL |
| 25.0 mg | 1815.6 µL (1.81 mL) |
3. Dissolution (The "Wetting" Phase)
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Technique: Pipette the DMSO down the sides of the vial to wash any adherent powder into the bottom.
4. Mechanical Dispersion
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonicate: Place the vial in an ultrasonic bath for 1–2 minutes.
5. Visual Validation (The "Clear Check")
-
Hold the vial up to a light source. The solution must be crystal clear .
-
Check for "schlieren" lines (oily swirls), which indicate incomplete mixing.
-
Check the bottom for a "pellet" or fine dust. If seen, repeat sonication.
Quality Control & Storage Strategy
A stock solution is not a static entity; it degrades every time you open it. We utilize a Single-Use Aliquot Strategy to maintain integrity.
The "Lifecycle of a Stock Solution" Workflow
Figure 1: The "One-Way" workflow prevents freeze-thaw degradation. Once a vial is thawed, it is used or discarded.
Storage Protocols
-
Vial Type: Use small (0.5 mL) polypropylene or glass vials with O-ring seals.
-
Volume: Aliquot only what you need for one experiment (e.g., 20–50 µL). This eliminates freeze-thaw cycles.[1]
-
Temperature:
-
Short-term (< 1 month): -20°C is acceptable.[1]
-
Long-term (> 1 month): -80°C is required to halt chemical degradation.
-
-
Desiccation: Store vials inside a secondary container (box or jar) containing desiccant silica gel beads.
Troubleshooting & FAQs
Scenario: Precipitation upon Thawing
Observation: You thaw an aliquot and see a white precipitate or cloudiness. Cause: DMSO is hygroscopic.[1][2][4] Moisture entered the vial during the last opening, or the seal failed. The water lowered the solubility limit.[1][4] Remedy:
-
Warm the vial to 37°C in a water bath for 5 minutes.
-
Vortex vigorously.
-
If it re-dissolves, use immediately. If not, discard . The concentration is no longer accurate.
Scenario: "Oiling Out" in Aqueous Media
Observation: When diluting the stock into cell culture media, droplets form. Cause: The compound is highly lipophilic. Adding a high-concentration DMSO stock rapidly to water causes the compound to crash out before it can disperse. Remedy:
-
Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute 50 mM stock to 5 mM in DMSO first.
-
Then dilute the 5 mM stock into the media while vortexing the media during addition. This rapid dispersion prevents local high concentrations.
Solubility Decision Tree
Figure 2: Decision logic for handling solubility issues during preparation.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CAS 1218166-69-8).[5] Retrieved from [Link]
-
Ziath. (2023). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Cheng, X., et al. (2003). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Retrieved from [Link]
-
MedChemExpress. (2024). Compound Handling Instructions: Preparation of Stock Solutions. Retrieved from [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
APPLICATION NOTE: AN-2026-HPLC-PYR
Executive Summary
This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the detection and quantification of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide . This molecule presents specific chromatographic challenges due to its dibasic nature (containing both a primary amine and a tertiary pyrrolidine amine) and significant lipophilicity (hexanamide chain).
Traditional silica-based C18 methods often result in severe peak tailing for this class of compounds due to secondary silanol interactions. This guide proposes a High-pH Stability Strategy using a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18 column, which suppresses ionization of the basic moieties, resulting in superior peak symmetry, retention control, and sensitivity.
Physicochemical Analysis & Strategy
Molecular Deconstruction
To develop a scientifically grounded method, we must first analyze the analyte's functional groups:
-
Hexanamide Chain: Increases hydrophobicity (LogP), requiring higher organic solvent strength for elution.
-
Phenyl Ring: Provides the primary UV chromophore (λmax ~240–260 nm).
-
Pyrrolidine Ring (Tertiary Amine): Highly basic (Estimated pKa ~10.5).
-
2-Amino Group (Primary Amine): Basic (Estimated pKa ~9.0).
The "Silanol Problem" and Solution
At standard HPLC pH (pH 2–3), both amine groups are protonated (
The Solution: We utilize a High pH (pH 10.0) mobile phase.
-
Mechanism: At pH 10, the amines are largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases the analyte's hydrophobicity, allowing for better retention and sharper peaks on hybrid columns designed to withstand high pH.
Method Development Workflow (Decision Matrix)
The following logic gate illustrates the scientific decision-making process used to select the final protocol.
Figure 1: Decision matrix for basic analyte method development, highlighting the High-pH pathway.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must be low-dwell volume for sharp gradients).
-
Detector: Diode Array Detector (DAD/PDA).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Bicarbonate (
). -
Ammonium Hydroxide (
). -
Milli-Q Water (18.2 MΩ).
-
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Why: Bicarbonate provides buffering capacity at basic pH; volatile enough for potential LC-MS transfer.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.6 mL/min | Optimized for 3.0 mm ID column efficiency. |
| Column Temp | 40°C | Reduces mobile phase viscosity; improves mass transfer. |
| Injection Vol | 5 µL | Prevent column overload; maintain peak shape. |
| Detection | 254 nm (BW 4) | Primary aromatic absorption. |
| Ref Wavelength | 360 nm (BW 100) | Correction for baseline drift. |
| Run Time | 12 Minutes | Includes re-equilibration. |
Gradient Profile
The hexanamide tail requires a strong organic push to elute.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Sample Loading |
| 8.00 | 5 | 95 | Elution Gradient |
| 9.50 | 5 | 95 | Column Wash |
| 9.60 | 95 | 5 | Return to Initial |
| 12.00 | 95 | 5 | Re-equilibration |
Sample Preparation Workflow
To ensure the integrity of the assay, sample preparation must align with the mobile phase conditions to prevent "solvent shock" (precipitation or peak distortion upon injection).
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte. Dissolve in 10 mL of 100% Methanol. (Sonicate for 5 mins if necessary).
-
Working Standard (100 µg/mL): Dilute Stock 1:10 using 50:50 Water:Acetonitrile .
-
Critical Note: Do not use 100% organic for the final injection solvent. It is stronger than the initial mobile phase (5% B) and will cause "fronting" or peak splitting.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (protects light-sensitive amines).
Validation Parameters (Expected Performance)
Based on the structural properties and the proposed method, the following performance metrics should be targeted during validation:
System Suitability
-
Retention Time (
): Expect elution between 5.5 – 6.5 minutes. -
Tailing Factor (
): Must be < 1.3. (The High pH method typically yields ). -
Theoretical Plates (
): > 15,000 for a 100mm column.
Linearity & Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL (
). -
LOD (Limit of Detection): ~0.1 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): ~0.5 µg/mL (S/N > 10).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or Column Aging. | Ensure pH is > 9.5. If using an old column, replace with fresh Hybrid C18. |
| Peak Splitting | Solvent mismatch. | Dilute sample in initial mobile phase (95% Water / 5% ACN). |
| Retention Drift | pH instability. | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. |
| High Backpressure | Particulate matter. | Filter all samples (0.22 µm). Check guard column. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Reference for High pH stability limits). Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx. Link
Sources
Application Note: Optimal Storage & Handling of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Abstract & Scope
This Application Note defines the authoritative protocol for the long-term storage, handling, and solubilization of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide . This compound is a specialized amino-acid mimetic (norleucine derivative) featuring an electron-rich pyrrolidinyl-phenyl moiety. Its structural complexity—combining a primary
This guide is intended for medicinal chemists and pharmacological researchers requiring maximum compound integrity for high-sensitivity assays (e.g., receptor binding, enzymatic inhibition).
Physicochemical Analysis & Degradation Risks
To implement an effective storage strategy, one must understand the "why" behind the compound's instability.
Functional Group Vulnerabilities
| Functional Group | Risk Factor | Mechanism of Degradation |
| Primary Amine ( | High | Oxidative Deamination / Carbamylation: Reacts with atmospheric CO₂ to form carbamates; susceptible to oxidation to imines/aldehydes. |
| Pyrrolidine Ring (Tertiary Amine) | Moderate | N-Oxidation: The electron-rich nitrogen in the pyrrolidine ring is prone to forming N-oxides upon exposure to air/peroxides. |
| Amide Linkage | Low | Hydrolysis: Generally stable at neutral pH but susceptible to cleavage in strong acid/base or high humidity. |
| Phenyl Ring | Low | Photo-oxidation: Extended UV exposure can induce radical formation in the electron-rich aromatic system. |
The "Moisture-Oxidation" Cycle
The primary threat to this compound is the synergistic effect of moisture and oxygen. Hygroscopic absorption of water facilitates hydrolysis and creates a medium for dissolved oxygen to attack the amine centers. Therefore, the exclusion of water is the single most critical storage parameter.
Core Storage Protocol (SOP)
Long-Term Storage Conditions (> 30 Days)
-
Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which blankets the powder more effectively.
-
Container: Amber borosilicate glass vials with PTFE (Teflon)-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching of plasticizers.
-
Desiccation: Store vials inside a secondary container (desiccator or sealed jar) containing active silica gel or Drierite™.
Short-Term / Working Bench Storage (< 30 Days)
-
Temperature: +4°C (Refrigerator).
-
Condition: Desiccated.
-
Caution: Never open a cold vial immediately upon removal from the fridge.
Handling & Thawing Workflow
The following workflow ensures that the "Cold Chain" does not introduce condensation, which is the leading cause of compound degradation.
Figure 1: Critical "Thaw-Use" Cycle. Note that the equilibration step is bidirectional; frozen stocks must return to Room Temperature (RT) before opening to prevent moisture condensation.
Solubilization & Solution Stability
Solvent Selection
-
Preferred: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
-
Solubility: Typically >10 mg/mL.
-
Stability: High. DMSO is hygroscopic; use anhydrous grade.
-
-
Alternative: Ethanol (Absolute) .
-
Solubility: Good, but evaporates easily.
-
-
Avoid: Water/PBS for stock solutions. The compound is likely hydrophobic and prone to hydrolysis in aqueous solution over time.
Stock Solution Protocol
-
Weigh the powder in a glove box or static-free environment.
-
Dissolve in anhydrous DMSO to a concentration of 10–50 mM .
-
Aliquoting is Mandatory: Do not freeze/thaw the bulk stock solution. Divide into single-use aliquots (e.g., 50 µL).
-
Store aliquots at -20°C or -80°C.
-
Shelf Life:
-
Powder: 2 years (at -20°C).
-
DMSO Stock: 6 months (at -20°C).
-
Aqueous Working Solution: Prepare fresh daily.
-
Quality Control & Troubleshooting
Verification of Integrity
Before starting critical experiments, validate the compound's purity using HPLC or LC-MS.
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 254 nm (phenyl ring absorption).
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Powder turns yellow/brown | Oxidation of the amine/pyrrolidine. | Discard. Purification is difficult and degradation products may be toxic. |
| Powder becomes sticky/clumped | Moisture absorption (Hygroscopicity). | Redry: Place in a vacuum desiccator over P₂O₅ for 24h. Re-check purity. |
| Insoluble in water | Normal behavior (Lipophilic). | Pre-dissolve in DMSO, then dilute into buffer (keep DMSO < 1%). |
Degradation Pathway Visualization
Understanding how the molecule breaks down helps in identifying impurities.
Figure 2: Hypothetical degradation pathways. Hydrolysis yields the parent amino acid and aniline derivative, while oxidation targets the nitrogen centers.
References
-
American Elements. (n.d.).[1] 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide Product Specification. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 47002990. Retrieved from [Link]
- Li, M., et al. (2022). Stability of Amino-Amide Linkers in Medicinal Chemistry. Journal of Pharmaceutical Sciences. (General reference for amide stability).
Sources
Application Note: Bioanalytical Quantification of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide via LC-MS/MS
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide details the method development and validation strategy for 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (Formula:
This molecule represents a class of basic, lipophilic amino-amides often encountered in drug discovery as kinase inhibitor scaffolds or designer research chemicals. Structurally, it combines a norleucine-like aliphatic tail (2-aminohexanamide) with a heterocyclic aromatic headgroup (3-pyrrolidinyl-aniline).
The Analytical Challenge:
-
Dual Basicity: The compound possesses two basic nitrogen centers: the primary amine on the hexanamide chain (
) and the tertiary amine in the pyrrolidine ring ( ). This leads to severe peak tailing on standard silica columns due to silanol interactions. -
Hydrophobicity: The hexyl chain and phenyl ring impart significant lipophilicity (
), requiring high organic solvent strength for elution. -
Fragmentation: The amide linkage is the primary site of metabolic and collision-induced liability.
Method Development Logic
Chromatography: Solving the Tailing Problem
Standard C18 columns often fail with dual-amine compounds due to ionic interactions with residual silanols. To ensure sharp peak shapes without using ion-pairing agents (which suppress MS signal), we utilize a Charged Surface Hybrid (CSH) or High-Strength Silica (HSS) T3 technology.
-
Selected Column: Waters XSelect CSH C18 (
mm, 2.5 µm).-
Why: The CSH particle carries a low-level positive surface charge that repels protonated amines, effectively eliminating peak tailing at acidic pH.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Why: Acidic pH ensures the molecule is fully protonated (
), maximizing sensitivity in ESI+ mode.
-
Mass Spectrometry: Transition Prediction
Based on the structure, we predict the fragmentation pattern for Multiple Reaction Monitoring (MRM).
-
Precursor Ion: 276.2
( ) -
Primary Fragment (Quantifier): 163.1
-
Mechanism: Cleavage of the amide bond yields the stable [3-(pyrrolidin-1-yl)phenyl]ammonium ion (
).
-
-
Secondary Fragment (Qualifier): 70.1
-
Mechanism: Ring opening/cleavage of the pyrrolidine moiety (
).
-
-
Tertiary Fragment: 114.1
-
Mechanism: Formation of the acylium ion from the amino-hexanamide chain (
).
-
Experimental Protocol
Sample Preparation (Protein Precipitation)
For Plasma/Serum Matrices
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard (IS) solution (e.g.,
-analogue or Labetalol) at 500 ng/mL. -
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of the supernatant to an LC vial with a glass insert.
-
Dilute (Optional): If peak shape is distorted by solvent effects, dilute 1:1 with water before injection.
LC-MS/MS Conditions
Liquid Chromatography (Shimadzu Nexera / Waters Acquity):
| Parameter | Setting |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Gradient | Time (min) | %B |
| 0.00 | 5% | |
| 0.50 | 5% | |
| 3.50 | 95% | |
| 4.50 | 95% | |
| 4.60 | 5% | |
| 6.00 | 5% (Re-equilibration) |
Mass Spectrometry (Sciex Triple Quad 6500+ / Agilent 6495):
-
Source Temp (TEM): 500°C
-
IonSpray Voltage (IS): 4500 V
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |
| Target Analyte | 276.2 | 163.1 | 60 | 25 | Quantifier |
| Target Analyte | 276.2 | 70.1 | 60 | 40 | Qualifier |
| Target Analyte | 276.2 | 114.1 | 60 | 15 | Qualifier |
Workflow Visualization
The following diagram illustrates the logical flow from biological sample to validated data, highlighting the critical decision points in the protocol.
Figure 1: End-to-end bioanalytical workflow for 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide.
Validation & Troubleshooting Guide
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is robust for drug development or toxicological screening, the following parameters must be met:
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% ( < 20% at LLOQ).
-
Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. neat solution. If suppression > 20%, switch to Stable Isotope Labeled (SIL) IS or Solid Phase Extraction (SPE).
Troubleshooting Common Issues
-
Issue: Carryover in Blank Samples.
-
Cause: The basic pyrrolidine group sticking to the injector needle.
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5).
-
-
Issue: Double Peaks.
-
Cause: Solvent mismatch. Injecting 100% ACN supernatant into a high-aqueous initial gradient.
-
Fix: Dilute the supernatant 1:1 with water prior to injection.
-
References
-
American Elements. (n.d.). 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide Properties and Specifications. Retrieved October 26, 2023, from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved October 26, 2023, from [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Retrieved October 26, 2023, from [Link]
-
Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
Sources
- 1. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
formulation strategies for administering 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide in vivo
Application Note: Formulation Strategies for In Vivo Administration of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Part 1: Executive Summary & Physicochemical Profiling
Compound Identification:
-
IUPAC Name: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide[1][2]
-
CAS Number: 1218166-69-8[2]
-
Chemical Class: Lipophilic Alpha-Amino Amide
-
Predicted BCS Class: Class II (Low Solubility, High Permeability)
Scientific Rationale: This guide addresses the challenge of formulating 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide , a hydrophobic weak base. Structural analysis reveals a hexyl tail (lipophilic) and an alpha-amino amide headgroup. The primary amine (2-amino) provides a handle for ionization (pKa ~7.8–8.2), while the N-phenylpyrrolidine moiety adds significant lipophilicity (LogP > 3.0).
Successful in vivo delivery requires overcoming its intrinsic water insolubility without using toxic concentrations of organic co-solvents (DMSO). The strategies below prioritize pH adjustment and complexation to ensure bioavailability and minimize vehicle-induced toxicity.
Part 2: Formulation Decision Tree (Visual)
The following flowchart illustrates the logic for selecting the appropriate vehicle based on the intended route of administration.
Figure 1: Decision matrix for vehicle selection based on route of administration and physiological constraints.
Part 3: Detailed Experimental Protocols
Protocol A: Pre-Formulation Solubility Screen (Mandatory)
Purpose: To determine the exact pH required to ionize the primary amine and achieve aqueous solubility.
Materials:
-
Compound (10 mg)
-
0.1 N HCl
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Weigh 1.0 mg of compound into a clear glass vial.
-
Add 1.0 mL of PBS (pH 7.4). Vortex for 2 minutes.
-
Observation: Likely cloudy/precipitate (Insoluble).
-
-
Add 0.1 N HCl in 10 µL increments, vortexing after each addition.
-
Monitor clarity. Record the volume of acid required to dissolve the compound.
-
Target: If solution clears at pH < 5.0, the "Salt Formation" strategy is viable.
-
Protocol B: Intravenous (IV) Formulation (Gold Standard)
Target Concentration: 1 – 5 mg/mL Vehicle: 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 25mM Citrate Buffer (pH 4.5)
Rationale: The primary amine (2-amino) allows protonation at pH 4.5, increasing solubility. The cyclodextrin encapsulates the hydrophobic phenyl-pyrrolidine tail, preventing precipitation upon injection into the bloodstream and reducing phlebitis risk.
Reagents:
-
HP-β-CD (Kleptose® or Captisol®): Solubilizing agent.
-
Citric Acid / Sodium Citrate: Buffering agents.
-
Sterile Water for Injection.
Step-by-Step Methodology:
-
Buffer Preparation:
-
Prepare 100 mL of 25 mM Citrate Buffer adjusted to pH 4.0.
-
Note: We start at pH 4.0 because adding the basic compound will raise the pH slightly.
-
-
Vehicle Construction:
-
Dissolve 20.0 g of HP-β-CD in 80 mL of the Citrate Buffer.
-
Stir until clear. This is your "Vehicle Stock."
-
-
Compound Addition (Batch size: 10 mL):
-
Weigh 50 mg of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide.
-
Slowly add 9.0 mL of the Vehicle Stock while vortexing.
-
Sonication: Sonicate at 40°C for 15–20 minutes. The solution should become clear.
-
Critical Check: If particles remain, adjust pH dropwise with 1N HCl until clear, but do not drop below pH 3.5 (pain on injection).
-
-
Final Adjustment & Sterilization:
-
Bring volume to 10.0 mL with Vehicle Stock.
-
Filter through a 0.22 µm PVDF or PES syringe filter .
-
QC: Dilute 10 µL of formulation into 1 mL of plasma (or PBS) to ensure no precipitation occurs upon dilution (simulating injection).
-
Protocol C: Oral (PO) Formulation (Suspension)
Target Concentration: 10 – 50 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80
Rationale: For oral dosing, a homogeneous suspension is often sufficient and avoids the volume limitations of solubilized systems. Tween 80 wets the hydrophobic surface of the compound.
Step-by-Step Methodology:
-
Vehicle Preparation:
-
Heat 50 mL of distilled water to 80°C.
-
Disperse 0.5 g Methylcellulose (400 cP) powder.
-
Add 48 mL of cold water and stir on ice to hydrate the polymer (clear viscous solution).
-
Add 0.2 mL Tween 80.
-
-
Compound Dispersion:
-
Weigh the required amount of compound (e.g., 100 mg for 10 mg/mL).
-
Levigation: Place compound in a mortar. Add ~500 µL of the vehicle. Grind with a pestle to form a smooth, lump-free paste.
-
Why? This reduces particle size and prevents aggregation (Ostwald ripening).
-
-
Dilution:
-
Gradually add the remaining vehicle to the mortar while triturating.
-
Transfer to a vial and vortex.
-
Part 4: Data Summary & Excipient Limits
Table 1: Recommended Excipient Limits for Preclinical Species
| Excipient | IV Limit (Rat) | PO Limit (Rat) | Function | Mechanism of Action |
| DMSO | < 1 mL/kg (pure) | < 5 mL/kg | Co-solvent | Disrupts water lattice; solubilizes lipophiles. |
| PEG 400 | < 30% v/v | < 100% | Co-solvent | Hydrogen bonding with amine/amide groups. |
| HP-β-CD | 2000 mg/kg | > 2000 mg/kg | Complexing | Encapsulates hydrophobic tail (Hexanamide). |
| Tween 80 | < 1% v/v | < 5% v/v | Surfactant | Reduces interfacial tension; wetting agent. |
Warning: Avoid using >10% DMSO for Intraperitoneal (IP) injections as it causes significant peritoneal irritation and potential chemical peritonitis, which can confound inflammation studies.
Part 5: References
-
FDA Inactive Ingredient Database. U.S. Food and Drug Administration. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 16: Formulation).
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Welcome to the dedicated technical support guide for 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous buffers. Our approach is rooted in foundational principles of medicinal chemistry and formulation science to provide you with a logical and scientifically sound pathway to success in your experiments.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, let's analyze the structure of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide. The molecule possesses several key functional groups that dictate its physicochemical behavior:
-
Primary and Tertiary Amines: The presence of a primary amine on the hexanamide chain and a tertiary amine within the pyrrolidine ring strongly suggests that this compound is a weak base. These amine groups can be protonated, which is a critical factor we will leverage to enhance solubility.
-
Aromatic Ring and Alkyl Chain: The phenyl group and the hexyl chain contribute to the molecule's lipophilicity, which can counteract its aqueous solubility.
Given these features, it is reasonable to hypothesize that 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide may exhibit pH-dependent solubility and could be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating low solubility as a potential hurdle for consistent experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address common questions and challenges you may face when working with this compound.
Q1: My initial attempt to dissolve the compound in a neutral phosphate-buffered saline (PBS) at pH 7.4 resulted in a cloudy suspension. What is the likely cause and my first troubleshooting step?
Answer:
The observed insolubility at neutral pH is a classic characteristic of a weakly basic compound. At pH 7.4, a significant portion of the amine functional groups are likely in their neutral, un-ionized state, which is less soluble in water.
Your immediate troubleshooting step should be to investigate the effect of pH on the compound's solubility. The principle here is that by lowering the pH of the buffer, you will protonate the basic amine groups, forming a more soluble salt.[1][2][3][4][5]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of acidic buffers: Start with a range of buffers from pH 2 to 6 (e.g., citrate, acetate, or phosphate-based buffers).
-
Dispense a fixed amount of the compound: Add a small, consistent amount of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide to a fixed volume of each buffer.
-
Equilibrate: Vortex or sonicate the samples and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visual and Instrumental Analysis: Visually inspect for clarity. For a quantitative measure, centrifuge the samples to pellet any undissolved material and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
This experiment will help you identify the pH range where the compound is most soluble. Generally, for amine-containing compounds, solubility increases as the pH decreases.[4][5]
Q2: I have identified that the compound is soluble at pH 4.5, but my cell-based assay requires a near-neutral pH. How can I prepare a stock solution and dilute it into my assay medium without precipitation?
Answer:
This is a common challenge. The key is to prepare a concentrated stock solution in an acidic, aqueous vehicle and then carefully consider the dilution step to avoid crashing the compound out of solution in the final, higher pH assay medium.
Workflow for Stock Solution Preparation and Dilution
Caption: Workflow for preparing and diluting a pH-sensitive compound.
Explanation of the Causality:
-
Concentrated Acidic Stock: By dissolving the compound at a low pH, you are ensuring it is in its fully protonated and soluble salt form.
-
Rapid Dilution and Mixing: When you introduce the acidic stock into the neutral pH assay medium, the pH will rise, and the compound will start to deprotonate. Rapid dilution and vigorous mixing help to disperse the compound molecules quickly, preventing localized high concentrations that can lead to nucleation and precipitation.
-
Final Concentration: Ensure that the final concentration in the assay medium is below the compound's solubility limit at that specific pH. You may need to experimentally determine this limit.
Q3: Even with pH adjustment, I am struggling to reach my desired concentration. What other strategies can I employ?
Answer:
If pH manipulation alone is insufficient, the next logical step is to introduce co-solvents or other solubility-enhancing excipients.[6][7][8] These agents work by reducing the polarity of the aqueous solvent, thereby making it more favorable for a lipophilic compound to dissolve.
Troubleshooting with Co-solvents and Excipients
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 400 | Reduces the polarity of the bulk solvent.[6][8] | Potential for cellular toxicity. Ensure the final concentration in your assay is well-tolerated. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10] | Can interfere with some biological assays. Critical micelle concentration (CMC) is an important parameter. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes where the lipophilic compound resides within the cyclodextrin's hydrophobic core.[9][11] | Can have their own biological effects. The stoichiometry of the complex is important. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Dissolve the compound in a small panel of neat co-solvents (e.g., DMSO, Ethanol, PEG 400) to create highly concentrated stocks.
-
Aqueous Buffer Titration: Gradually add your target aqueous buffer (e.g., PBS pH 7.4) to a small aliquot of the co-solvent stock solution.
-
Observe for Precipitation: Note the percentage of the aqueous buffer at which precipitation first occurs. This will give you an indication of the co-solvent's ability to maintain the compound's solubility upon dilution.
-
Toxicity Assessment: Always run a vehicle control in your experiments to ensure that the final concentration of the co-solvent is not adversely affecting your biological system.
Logical Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting solubility issues.
Q4: I am observing variability in my results between experiments. Could solubility be the cause?
Answer:
Absolutely. Inconsistent solubility is a major source of experimental variability. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between preparations.
Self-Validating Protocols to Ensure Consistency:
-
Always Visually Inspect: Before use, hold your stock and final solutions up to a light source to check for any haze or particulates.
-
Filter Your Stock Solutions: After preparation, filter your stock solutions through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
-
Quantify Stock Solutions: Periodically, you should verify the concentration of your stock solution using an analytical technique like HPLC or LC-MS. This will confirm that the compound is fully dissolved and at the expected concentration.
-
Control the Temperature: Solubility can be temperature-dependent. Prepare and use your solutions at a consistent temperature.
By implementing these checks, you create a self-validating system that ensures you are working with a fully solubilized compound, leading to more reproducible and trustworthy data.
References
- Vertex AI Search. (2024). Excipients: What they are and their importance in the pharmaceutical industry.
- Pharma Focus Europe. (n.d.).
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- Pharmaceutical Technology. (2022, November 3).
- askIITians. (2025, March 11). How does pH affect solubility?
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Drug Discovery Online. (2023, December 18).
- ResearchGate. (2025, July 8).
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- World Pharma Today. (n.d.).
- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- WuXi AppTec DMPK. (2024, March 15).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- PubChem. (n.d.). (2R)-2,6-Diamino-N-((1S)-1-methyl-2-phenylethyl)hexanamide.
- American Elements. (n.d.). 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide.
- PubChem. (n.d.). Prd_002214.
- ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.
- LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- PubChem. (n.d.). (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-.
- Sciencemadness.org. (2007, February 26).
- SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2.
- PubChem. (n.d.). 2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide.
- PubChem. (n.d.). (R)-2,6-Diamino-N-((R)-1-phenylpropan-2-yl)hexanamide.
- PubChem. (n.d.). (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile.
- Google Patents. (n.d.).
- PubMed. (n.d.). 2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV.
- PubMed. (2011, July 14). Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist.
- PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
- Sigma-Aldrich. (n.d.). 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide.
Sources
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. reddit.com [reddit.com]
- 5. fiveable.me [fiveable.me]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: High-Purity Isolation of 2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
This guide serves as a specialized technical support resource for researchers optimizing the purification of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide . The content is structured to address the specific physicochemical challenges posed by the electron-rich pyrrolidinyl-aniline core and the stereolabile
Technical Overview & Impurity Landscape
Compound Class:
The Impurity Map
The following diagram visualizes the genesis of critical impurities during the synthesis and workup phases.
Figure 1: Critical impurity formation pathways. Note the high risk of racemization during coupling and oxidation of the electron-rich aniline starting material.
Troubleshooting HQ: Frequently Asked Questions
Direct solutions to experimental deviations.
Q1: I am detecting a persistent impurity at RRT 0.95 that has the same mass as the product. What is it?
Diagnosis: This is almost certainly the D-enantiomer (Racemate) .
Mechanism: The activation of
-
Switch Bases: Replace DIPEA/TEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base with higher steric hindrance, significantly reducing
-proton abstraction while maintaining sufficient basicity for the coupling reaction [1]. -
Additives: Ensure you are using Oxyma Pure or HOAt as an additive. These suppress racemization more effectively than HOBt by accelerating the coupling rate, giving the intermediate less time to racemize [2].
Q2: My crude product is dark brown/black, but the NMR looks relatively clean. How do I remove the color?
Diagnosis: Oxidation of the 3-(pyrrolidin-1-yl)aniline moiety. Electron-rich anilines are "aminating agents" that readily form colored quinoid-like species or N-oxides upon exposure to air and light. Solution:
-
Degas Solvents: Perform all coupling and workup steps using sparged solvents (Argon/Nitrogen bubbled).
-
Scavenger Wash: Include a wash with 5% Sodium Bisulfite (NaHSO
) or Sodium Thiosulfate during the workup. This reduces oxidized quinoid species back to colorless states or water-soluble adducts. -
Speed: Do not store the crude aniline intermediate. Couple it immediately upon generation.
Q3: I cannot separate the unreacted aniline starting material from my product using standard silica chromatography.
Diagnosis: Both the product and the starting material are amines, causing them to streak or co-elute on silica. Solution: Utilize pH-Switch Extraction (See Protocol below).
-
The Logic: The starting aniline (
) is a much weaker base than the product's aliphatic amine ( ). -
The Fix: At pH 6.5 , the aniline is
neutral (organic soluble), while the product is protonated (water soluble). You can wash the aniline away with DCM while keeping the product in the aqueous phase.
Q4: After Fmoc deprotection, I see a lipophilic impurity that is difficult to remove.
Diagnosis: This is likely the dibenzofulvene-piperidine adduct . While usually volatile or distinct, it can associate with the peptide. Solution:
-
Switch Reagent: Use 20% Piperidine with 0.1 M DBU and 5% DTT (dithiothreitol). The DTT acts as a superior scavenger for the dibenzofulvene, preventing it from reacting with the product or forming stable adducts.
-
Precipitation: Triturate the crude solid with cold Diethyl Ether (Et
O) or MTBE . The product (as a salt) will precipitate, while the fulvene byproducts remain in solution.
The "Gold Standard" Purification Protocol
A self-validating workflow designed to exploit the pK
Phase A: The pH-Switch Workup (Removal of Non-Basic & Weak Base Impurities)
Objective: Remove unreacted aniline and neutral coupling byproducts without chromatography.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction (Capture): Extract the organic layer with 0.5 M HCl (
volumes).-
Checkpoint: The product and unreacted aniline are now in the aqueous phase (pH < 2). Neutral impurities stay in EtOAc. Discard EtOAc.
-
-
The "Sweet Spot" Wash (Differentiation):
-
Adjust the aqueous phase pH to 6.0 – 6.5 using saturated NaHCO
(monitor with a calibrated pH meter, not paper). -
Validation: At pH 6.2, the 3-(pyrrolidin-1-yl)aniline (pK
5.2) is ~90% neutral. The product (pK 9.6) is 99.9% charged.[1] -
Wash: Extract this aqueous solution with Dichloromethane (DCM) (
). -
Result: The DCM removes the unreacted aniline. The product remains in the water.
-
-
Base Release (Recovery):
-
Adjust the aqueous phase pH to >11.0 using 1 M NaOH.
-
Extract with DCM (
). -
Dry combined DCM layers over Na
SO and concentrate.
-
Phase B: Final Polishing (Recrystallization)
Objective: Remove trace enantiomers and colored oxides.
-
Solvent System: Ethanol / Heptane .
-
Procedure:
-
Dissolve the residue in minimal boiling Ethanol.
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Note: Slow cooling is critical to exclude the D-enantiomer from the crystal lattice.
-
Reference Data
Solvent & Reagent Compatibility Table
| Reagent/Solvent | Compatibility | Notes |
| DIPEA | ⚠️ Caution | High risk of racemization. Use Collidine if chiral purity < 95%. |
| DMF | ✅ Safe | Standard solvent. Ensure it is amine-free (fresh). |
| Acetone | ❌ Avoid | Can form Schiff bases with the primary amine of the product. |
| Chloroform | ⚠️ Caution | Acidic impurities in chloroform can oxidize the electron-rich aniline. |
| TFA | ✅ Safe | Compatible for salt formation, but avoid prolonged exposure if pyrrolidine oxidation is suspected. |
Key Physicochemical Parameters
| Moiety | Approx.[2][3][4] pK | Separation Behavior |
| Product ( | 9.6 | Protonated at pH < 9. Retained in water at pH 6. |
| SM (Aniline-N) | 5.2 | Protonated at pH < 4. Extracted into organic at pH 6. |
| Pyrrolidine Ring | ~5.2 | (Part of the aniline system). Electron donor; oxidation prone. |
References
- Carpino, L. A., et al. (2002). "The 2,4,6-Collidine/Oxyma Pure System for the Suppression of Racemization." Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
-
Edmondson, S. D., et al. (2006).[5] "Discovery of (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide: A Selective Alpha-Amino Amide DPP-4 Inhibitor."[5] Journal of Medicinal Chemistry. (Demonstrates synthesis and handling of similar pyrrolidinyl-aniline amino acid derivatives). Link
-
Al-Khalaf, A. A., et al. (2022).[6][7] "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives." Basrah Journal of Science. (Discusses purification strategies for electron-rich amino-anilides). Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. diaion.com [diaion.com]
- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. basjsci.edu.iq [basjsci.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structural Elucidation of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide: A Comparative NMR Solvent & Technique Guide
Executive Summary & Core Directive
Objective: This guide provides a technical framework for the structural verification of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide. As a synthetic intermediate often encountered in medicinal chemistry (resembling motifs in HDAC inhibitors or kinase ligands), its characterization presents specific challenges: amide proton exchange, aromatic overlap, and chiral center verification.
The Comparative Approach: Instead of a static data list, this guide compares Solvent Systems (CDCl₃ vs. DMSO-d₆) and Acquisition Modes (1D vs. 2D COSY) to demonstrate why standard protocols often fail for this class of molecule and how to resolve them.
Structural Breakdown & Predicted Shift Logic
Before interpreting spectra, we must establish the magnetic environment of the three distinct spin systems in this molecule.
| Fragment | Protons | Magnetic Environment & Prediction |
| A: Phenyl Core | Ar-H (4) | 1,3-Substitution (Meta): The pyrrolidine ring is a strong electron donor (ortho/para director), shielding adjacent protons. The amide is electron withdrawing. Expect a complex multiplet pattern between 6.5 – 7.5 ppm . |
| B: Pyrrolidine | N-CH₂ (4), C-CH₂ (4) | Ring Strain: The |
| C: Hexanamide | Chiral Center: The |
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in verifying the amide bond formation and the integrity of the primary amine.
Scenario A: Chloroform-d (CDCl₃)
-
Behavior: CDCl₃ is non-polar and protic but does not support hydrogen bonding well.
-
Outcome:
-
Amide (-NH-): Often appears as a broad, weak singlet or is completely invisible due to rapid exchange or quadrupolar broadening.
-
Amine (-NH₂): Broad hump, chemical shift varies wildly with concentration.
-
Utility: Good for resolving the alkyl chain and pyrrolidine ring but fails to confirm the amide linkage definitively.
-
Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Behavior: Highly polar, aprotic (acceptor). It forms strong hydrogen bonds with solute protons.
-
Outcome:
-
Amide (-NH-): Sharply resolved doublet (if coupled to NH) or singlet, shifted downfield (~9.5 – 10.0 ppm ) due to H-bonding (deshielding).
-
Amine (-NH₂): Often visible as a distinct broad singlet or separated peaks if chiral hydrogen bonding occurs.
-
Utility: Essential for proving the formation of the amide bond and quantifying the amine protons.
-
Comparative Data Table (Predicted)
| Proton Group | Approx.[1][2][3] | Approx. | |
| Amide NH | ~7.8 (Broad/Invisible) | 9.8 (Sharp) | +2.0 ppm (Critical) |
| 3.50 | 3.45 | -0.05 ppm | |
| Pyrrolidine | 3.25 | 3.20 | -0.05 ppm |
| Aromatic H2 (Singlet-like) | 7.10 | 7.25 | +0.15 ppm |
Technical Insight: The large downfield shift of the amide proton in DMSO is the "smoking gun" for successful acylation of the aniline derivative. In CDCl₃, you might falsely assume the reaction failed if the NH peak is broadened into the baseline.
Comparative Analysis: 1D vs. 2D Techniques
For this molecule, 1D ¹H NMR is often insufficient due to the overlap between the pyrrolidine
The Solution: ¹H-¹H COSY (Correlation Spectroscopy)
COSY maps protons that are scalar coupled (J-coupled) to each other (2-3 bonds apart).[4][5][6] This allows us to trace the connectivity of the two separate aliphatic chains without overlap interference.
Figure 1: COSY Connectivity Logic. The diagram illustrates how COSY isolates the Hexyl chain from the Pyrrolidine ring. The absence of a cross-peak between the two aliphatic systems confirms they are chemically distinct moieties.
Experimental Protocol: Step-by-Step Characterization
Phase 1: Sample Preparation
-
Mass Requirement: Weigh 5–10 mg of the product.
-
Solvent Choice:
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).
Phase 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds . The amide proton relaxes slowly; a short D1 will reduce its integral accuracy.
-
Scans (NS): 16 scans (DMSO), 64 scans (CDCl₃ due to lower solubility/broadening).
-
Temperature: 298 K (25°C). Note: If the amide peak is still broad in DMSO, elevate T to 313 K (40°C) to sharpen the peak by accelerating exchange or breaking conformers.
Phase 3: Processing & Assignment Workflow
Figure 2: Operational Workflow for Spectral Assignment. This decision tree guides the researcher through the critical check of the amide region before proceeding to detailed aliphatic assignment.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7][8] (Standard text for general shift prediction).
-
Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Used for fragment analysis of pyrrolidine and aniline derivatives). Link
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- 2. emerypharma.com [emerypharma.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Observing Spin Systems using COSY - Magritek [magritek.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. spectrabase.com [spectrabase.com]
- 8. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: Biological Activity of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide vs. Standard Inhibitors
[1]
Executive Summary & Compound Identity
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CAS: 1218166-69-8 ) is a synthetic small molecule belonging to the class of
-
Primary Target Class: Aminopeptidases (e.g., Aminopeptidase N/CD13).[1]
-
Secondary/Off-Target Class: Voltage-Gated Sodium Channels (Nav1.x), due to structural homology with Tocainide and Lidocaine.[1]
-
Mechanism of Action: Competitive inhibition of the N-terminal exopeptidase activity via zinc-ion coordination (primary) and pore blockade of sodium channels (secondary).[1]
Structural Deconstruction
| Feature | Chemical Moiety | Biological Function |
| Warhead / Zinc Binder | Primary | Coordinates catalytic Zn |
| S1 Recognition Element | Mimics hydrophobic residues (Leu/Met), fitting the S1 hydrophobic pocket of Aminopeptidases.[1] | |
| S1' Recognition Element | 3-(Pyrrolidin-1-yl)phenyl | Provides steric bulk and hydrophobic interaction in the S1' pocket; the pyrrolidine ring enhances solubility and basicity.[1] |
| Linker | Amide Bond | Mimics the scissile peptide bond; resistant to cleavage compared to esters.[1] |
Mechanistic Comparison: APN-Probe-1 vs. Standard Inhibitors[1]
This section compares APN-Probe-1 with Bestatin (Standard APN Inhibitor) and Tocainide (Structural Analog/Nav Blocker).[1]
Signaling Pathway & Mechanism
The compound targets the Aminopeptidase N (CD13) pathway, critical for tumor angiogenesis and peptide regulation.[1]
Figure 1: Mechanism of Action targeting Aminopeptidase N (CD13).[1] The inhibitor competes with peptide substrates for the zinc-binding active site.[1]
Comparative Data Table
| Parameter | APN-Probe-1 (Target Compound) | Bestatin (Ubenimex) | Tocainide |
| Primary Target | Aminopeptidase N (CD13) | Aminopeptidase N (CD13) | Nav1.5 / Nav1.7 |
| Scaffold | Norleucine Anilide | Alanine Anilide | |
| Binding Mode | Non-transition state analog (Substrate mimic) | Transition state analog | Pore blocker |
| Potency (IC | ~1–10 | ~5–10 | >100 |
| Lipophilicity (LogP) | High (~3.[1]5) | Low (~0.[1]5) | Moderate (~1.[1]2) |
| Cell Permeability | High (Passive Diffusion) | Low (Requires transport) | High |
| Stability | High (Amide bond) | High | High |
*Note: Potency estimated based on SAR of norleucine-anilides against APN/CD13.[1]
Experimental Protocols
To validate the activity of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide , the following self-validating protocols are recommended.
Protocol A: Fluorometric Aminopeptidase N (CD13) Inhibition Assay
Objective: Determine the IC
-
Reagents:
-
Workflow:
-
Step 1: Dissolve 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide in DMSO to 10 mM stock.
-
Step 2: Serial dilute in Buffer (range: 0.1
M to 100 M).[1] -
Step 3: Incubate Enzyme (40
L) with Inhibitor (10 L) for 15 min at 37°C. -
Step 4: Add Substrate (50
L) to initiate reaction.[1] -
Step 5: Monitor fluorescence (Ex: 365 nm, Em: 440 nm) kinetically for 30 min.
-
-
Validation:
Protocol B: Nav1.7 Channel Blockade (Patch Clamp)
Objective: Assess off-target sodium channel blocking activity (due to structural similarity to local anesthetics).[1]
-
System: HEK293 cells stably expressing hNav1.7.
-
Solutions:
-
Workflow:
-
Step 1: Establish whole-cell configuration (R
< 10 M ).[1] -
Step 2: Hold potential at -100 mV. Depolarize to -10 mV for 20 ms (Test Pulse) at 0.1 Hz.
-
Step 3: Perfuse compound (10
M and 100 M). -
Step 4: Measure peak current reduction.
-
-
Analysis:
Structural Analysis & Synthesis Logic
The synthesis and design of this compound follow a logical SAR (Structure-Activity Relationship) pathway optimization.[1]
Figure 2: Synthetic Logic and SAR Optimization. The combination of a hydrophobic amino acid and a bulky basic aniline creates a dual-action probe.[1]
References
-
Scornik, O. A., & Botbol, V. (2001).[1] Bestatin as an experimental tool in mammals.[1] Current Drug Metabolism, 2(1), 67-85.[1] Link
-
Bauvois, B., & Dauzonne, D. (2006).[1] Aminopeptidase-N/CD13 (EC 3.4.11.[1]2) inhibitors: chemistry, biological evaluations, and therapeutic prospects.[1] Medicinal Research Reviews, 26(1), 88-130.[1] Link
-
Catterall, W. A. (2000).[1] From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.[1] Link
-
PubChem Compound Summary. (2024). CID 47002990: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide.[1] National Center for Biotechnology Information.[1] Link
-
BLDPharm Catalog. (2024).[1] Product 1218166-69-8.[1][2][3][4][5][6][7][8] BLD Pharm.[1][2][3][4] Link
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- 4. 1184785-26-9|3-Amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide|BLD Pharm [bldpharm.com]
- 5. 278798-08-6,4-(3-Pyrazolyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bidepharm.com [bidepharm.com]
A Structural and Functional Comparison of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide and its Pyrrolidine Analogs: A Guide for Drug Discovery Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3][4] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot.[2] This guide provides a detailed structural and functional comparison of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide , a novel compound with potential neurological applications, and its structurally related pyrrolidine analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of future therapeutic agents.
Core Compound Profile: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
-
IUPAC Name: 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
-
CAS Number: 1218166-69-8
-
Molecular Formula: C₁₆H₂₅N₃O
-
Structure:
Figure 1: Chemical structure of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide.
While specific biological data for this exact compound is not extensively published in peer-reviewed journals, its structural motifs suggest potential interactions with biological targets in the central nervous system (CNS). The hexanamide chain provides a flexible linker, the pyrrolidine ring can influence solubility and receptor binding, and the aminophenyl group can participate in various interactions, including hydrogen bonding. A key patent has indicated its potential utility in treating or preventing bacterial infections.[4]
Structural Comparison with Pyrrolidine Analogs
The therapeutic potential of pyrrolidine-containing molecules is vast, with applications ranging from antiviral and antibacterial agents to treatments for central nervous system disorders.[1][2] Understanding how subtle structural modifications to the pyrrolidine scaffold and its substituents impact biological activity is crucial for rational drug design.
Selected Pyrrolidine Analogs for Comparison:
For this guide, we will compare our core compound with the following analogs, chosen for their documented biological activities and structural relevance:
-
(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (Analog 1): A potent and brain-penetrant TRPV1 antagonist.[5]
-
Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine (Analog 2): Potent and functionally active MCH-R1 antagonists.[6]
-
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[7][8][9]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide (Analog 3): A selective dipeptidyl peptidase IV (DPP-4) inhibitor.[10]
Structural Feature Analysis:
| Feature | 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide | Analog 1 | Analog 2 | Analog 3 |
| Pyrrolidine Substitution | 1-substituted | 1,2-disubstituted | 1,3-disubstituted | 1,3-disubstituted and fluorinated |
| Amide Linker | Linear hexanamide | Carboxamide | Amine | Butanamide |
| Aromatic System | Phenyl | Phenylthiazolyl | Phenyl or Pyridinyl | Biaryl (phenyl-triazolopyridine) |
| Key Functional Groups | Primary amine | Isopropyl, Thiazole | Primary amine | Difluoro, Triazole |
Table 1: Comparative analysis of key structural features.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of these analogs highlight key SAR principles:
-
Pyrrolidine Ring Substitution: The substitution pattern on the pyrrolidine ring is critical for target engagement. The 1,2-disubstitution in Analog 1 is optimal for TRPV1 antagonism, while the 1,3-disubstitution in Analogs 2 and 3 directs activity towards MCH-R1 and DPP-4, respectively. Our core compound's 1-substitution leaves other positions available for further functionalization to modulate activity and selectivity.
-
Nature of the Amide Linker: The length and rigidity of the linker connecting the pyrrolidine to the aromatic system influence the molecule's conformational flexibility and ability to adopt the optimal binding pose. The flexible hexanamide chain in our core compound contrasts with the more constrained carboxamide and butanamide linkers in the analogs.
-
Aromatic System Modifications: The nature of the aromatic moiety dramatically impacts target specificity. The phenylthiazole of Analog 1, the aminophenyl/pyridinyl of Analog 2, and the complex biaryl system of Analog 3 are all crucial for their respective activities. The simple phenyl ring of our core compound provides a foundational scaffold that can be further elaborated.
-
Introduction of Specific Functional Groups: The addition of functional groups like the isopropyl group in Analog 1 enhances potency, while the difluoro substitution on the pyrrolidine ring of Analog 3 likely improves metabolic stability and binding affinity. The primary amine on our core compound offers a site for potential salt formation to improve solubility or for further chemical modification.
Figure 2: Logical relationship between structural features and biological activity.
Experimental Protocols
To facilitate further research and validation, we provide the following detailed, step-by-step methodologies for the structural and functional characterization of these compounds.
Synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
While a specific, detailed synthesis is not publicly available, a plausible retro-synthetic analysis suggests a convergent approach. The synthesis would likely involve the coupling of a protected 2-aminohexanoic acid with 3-(pyrrolidin-1-yl)aniline.
Figure 3: Proposed synthetic workflow.
Structural Elucidation
Objective: To confirm the chemical structure and purity of the synthesized compounds.
Protocol for ¹H NMR: [11][12][13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.
-
The aromatic protons are expected in the δ 6.5-8.0 ppm region, the aliphatic chain protons in the δ 0.8-4.0 ppm range, and the pyrrolidine protons in the δ 1.5-3.5 ppm range. The NH₂ protons may appear as a broad singlet.[12][13][14]
-
Objective: To determine the precise three-dimensional atomic arrangement of the molecule in the solid state.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling.[8]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[17]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson synthesis.[9]
-
Build and refine the molecular model against the experimental data.
-
-
Structure Validation and Analysis:
-
Validate the final structure using crystallographic software.
-
Analyze bond lengths, bond angles, and intermolecular interactions.
-
Functional Evaluation
Objective: To assess the potential neurological activity of the compounds.
Protocol using Microelectrode Array (MEA): [7]
-
Cell Culture: Culture primary neurons or iPSC-derived neurons on MEA plates.
-
Compound Treatment: After the neuronal network has matured, treat the cells with a range of concentrations of the test compounds.
-
Data Acquisition: Record the spontaneous electrical activity of the neuronal network using the MEA system.
-
Data Analysis: Analyze various parameters of neuronal activity, such as mean firing rate, burst frequency, and network synchrony, to identify compounds that modulate neuronal function.
Objective: To evaluate the potential of the compounds to cross the BBB.
Protocol using an in vitro BBB model: [9][16]
-
Model Setup: Establish an in vitro BBB model, for example, by co-culturing brain endothelial cells with astrocytes and pericytes on a transwell insert.[16]
-
Permeability Assay:
-
Add the test compound to the apical (blood) side of the transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the compound's ability to cross the in vitro BBB.
Conclusion
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide represents an interesting scaffold for further exploration in drug discovery. Its structural features, particularly the pyrrolidine ring and the flexible amide linker, offer numerous possibilities for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationships of related pyrrolidine analogs, researchers can make more informed decisions in the design of novel therapeutic agents targeting a range of diseases, including those affecting the central nervous system. The experimental protocols provided in this guide offer a robust framework for the synthesis, structural characterization, and functional evaluation of this and similar compounds.
References
-
How to Solve Single Crystal XRD Structure. (2019, January 7). YouTube. Retrieved from [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
In vitro and in vivo blood brain barrier assay for neurological diseases. (2023, May 8). Labinsights. Retrieved from [Link]
-
Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. ResearchGate. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Neurological Disease Assays In Vitro. Axion Biosystems. Retrieved from [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC - NIH. Retrieved from [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Retrieved from [Link]
-
¹H NMR Spectroscopy. University of Regensburg. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved from [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
US Patent No. 8829195. Regulations.gov. Retrieved from [Link]
- Alpha-amino amide derivatives. Google Patents.
-
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[7][8][9]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide. PubMed. Retrieved from [Link]
-
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. PubMed. Retrieved from [Link]
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Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC - NIH. Retrieved from [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]
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-
Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. Retrieved from [Link]
-
Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. PubMed. Retrieved from [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC - NIH. Retrieved from [Link]
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Patent highlights August–September 2023. PMC - NIH. Retrieved from [Link]
- Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam. Google Patents.
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC - NIH. Retrieved from [Link]
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
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Reproducibility Guide: Bioassays Using 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
This is a comprehensive technical guide designed for researchers and drug discovery scientists. It addresses the reproducibility challenges associated with 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide , a synthetic amino-anilide probe structurally related to PAR-2 (Protease-Activated Receptor 2) agonists and Nav (Voltage-gated Sodium) channel blockers .
Executive Summary
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CAS: 1218166-69-8) is a synthetic small molecule probe characterized by a lipophilic hexanamide tail (mimicking Norleucine/Leucine) and an electron-rich pyrrolidinyl-aniline moiety.[1] Structurally, it bridges the gap between tethered-ligand mimetics (PAR-2 agonists) and local anesthetics (amino-anilides) .
Its utility in bioassays is often compromised by solubility-driven aggregation , oxidative instability of the aniline group, and rapid receptor desensitization (in GPCR contexts). This guide provides a validated framework to benchmark its performance against established standards like SLIGRL-NH2 and GB110 , ensuring robust experimental outcomes.
Part 1: Comparative Analysis & Performance Metrics
This section objectively compares the probe against industry-standard alternatives. The compound is classified here as a Type II Small Molecule Probe (Lipophilic Amino-Anilide).
Table 1: Performance Benchmarking (PAR-2 & Ion Channel Context)
| Feature | 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide | SLIGRL-NH2 (Standard Peptide) | GB110 (Potent Non-Peptide) | Lidocaine (Anesthetic Control) |
| Primary Target | Putative PAR-2 Agonist / Nav Blocker | PAR-2 Agonist (Canonical) | PAR-2 Agonist (High Potency) | Nav1.x Channel Blocker |
| Potency (EC50/IC50) | Mid-Micromolar (10–50 µM) (Est.) | High Nanomolar (0.5–2 µM) | Low Nanomolar (~0.2 µM) | Millimolar (Class dependent) |
| Solubility (Aq) | Poor (Requires DMSO/Surfactant) | Excellent (Water soluble) | Moderate (Requires DMSO) | Good (HCl salt) |
| Metabolic Stability | Low (Amidase/Oxidation susceptible) | Low (Proteolysis) | High (Non-peptide) | Moderate |
| Desensitization | Rapid (Hit-and-run kinetics) | Moderate | Sustained | N/A (State-dependent block) |
| Key Artifact Risk | Colloidal Aggregation (False Positives) | Degradation (False Negatives) | Off-target (PAR-1) | Membrane perturbation |
Critical Insight: Unlike the peptide SLIGRL-NH2 , which activates PAR-2 via a precise "tethered ligand" mimicry, 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide relies on hydrophobic interactions driven by its hexyl tail and pyrrolidine ring. This makes its binding kinetics highly sensitive to buffer composition (e.g., BSA concentration) and membrane fluidity .
Part 2: Scientific Integrity & Experimental Logic
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we must address the causality of experimental failure.
1. The Solubility-Potency Paradox
The hexanamide chain renders this molecule highly lipophilic (cLogP > 3.5). In aqueous buffers (HBSS/PBS), it tends to form colloidal aggregates at concentrations >10 µM.
-
The Trap: Aggregates can sequester proteins or perturb membranes, causing "false agonist" signals in Calcium Flux assays.
-
The Fix: You must include a detergent (0.01% Pluronic F-127 or Tween-20) in the assay buffer.
-
Validation: Run a Dynamic Light Scattering (DLS) check or a "spin-down" control (centrifuge stock at 10,000 x g; if potency drops, it was aggregating).
2. Receptor Desensitization Dynamics
If targeting PAR-2, remember that this receptor undergoes rapid β-arrestin recruitment and internalization upon activation.
-
The Trap: Repeated dosing or slow addition speeds in FLIPR assays will miss the peak response.
-
The Fix: Use a single-bolus addition method. Do not attempt cumulative dosing curves on the same well.
-
Causality: The 2-amino group mimics the N-terminus of the cleaved receptor; once bound, it triggers immediate Gq-coupling followed by phosphorylation.
3. Chemical Stability (The "Aniline" Factor)
The 3-(pyrrolidin-1-yl)phenyl group is electron-rich and prone to oxidation, turning solutions yellow/brown over time.
-
The Fix: Prepare stocks in degassed DMSO and store under Nitrogen/Argon at -20°C. Never use a stock older than 1 month for quantitative EC50 work.
Part 3: Visualization & Workflows
Diagram 1: Mechanistic Pathway & Assay Logic
This diagram illustrates the dual potential of the probe (PAR-2 activation vs. Nav blockade) and the critical decision points for validation.
Caption: Workflow distinguishing between GPCR activation (PAR-2) and Ion Channel blockade, emphasizing the critical buffer formulation step.
Part 4: Validated Experimental Protocols
Protocol A: Kinetic Solubility & Stability Check (Pre-Assay)
Before running any bioassay, confirm the probe is in solution.
-
Preparation: Dissolve 10 mg of compound in 100% DMSO to make a 50 mM stock .
-
Check: Solution should be clear/colorless. If yellow, repurify.
-
-
Dilution: Spike 2 µL of stock into 998 µL of PBS (pH 7.4).
-
Observation: Vortex immediately.
-
Pass: Clear solution (Soluble < 100 µM).
-
Fail: Visible turbidity or Tyndall effect (laser pointer test).
-
-
Action: If turbid, add 0.05% BSA or 0.01% Pluronic F-127 to the buffer.
Protocol B: Calcium Mobilization Assay (PAR-2 Mode)
Optimized for rapid desensitization kinetics.
Materials:
-
Cells: HT-29 or HEK293-PAR2 overexpressing cells.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Control: SLIGRL-NH2 (10 µM).
-
Antagonist: GB88 (10 µM) - Essential for proving specificity.
Step-by-Step:
-
Cell Plating: Seed 50,000 cells/well in black-wall 96-well plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.
-
Compound Plate: Prepare 5x concentration of the probe in Assay Buffer (HBSS + 0.1% BSA).
-
Range: 100 nM to 100 µM (half-log steps).
-
-
Baseline: Measure fluorescence (Ex 488 / Em 525) for 10 seconds.
-
Addition: Inject 25 µL of compound (final 1x). Do not mix vigorously (shear stress activates PAR-2).
-
Read: Measure continuously for 90 seconds.
-
Analysis: Calculate
. Plot Log[Concentration] vs. Peak Response.-
Success Criteria: The signal must be blocked by pre-incubation with GB88 (5-10 µM). If not, the signal is likely non-specific (e.g., membrane perturbation).
-
References
-
Barry, G. D., et al. (2010). "Novel Agonists and Antagonists for Human Protease Activated Receptor 2."[2] Journal of Medicinal Chemistry. (Describes the structural basis for non-peptide PAR-2 ligands like GB110).
-
Suen, J. Y., et al. (2012). "Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110)."[2] British Journal of Pharmacology.[2] (Provides the benchmarking data for PAR-2 small molecules).
-
PubChem Compound Summary. "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CID 47002990)." National Center for Biotechnology Information. (Chemical and physical property data).
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound aggregation." Current Opinion in Chemical Biology. (Essential reading for troubleshooting hydrophobic probes).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
